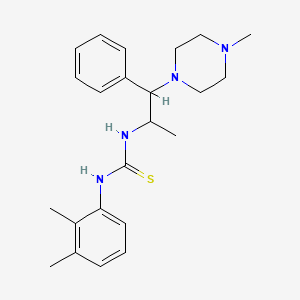

1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Description

The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by two distinct substituents:

- 2,3-Dimethylphenyl group: A benzene ring with methyl groups at the 2- and 3-positions.

- 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl group: A branched propan-2-yl chain substituted with a phenyl group and a 4-methylpiperazine moiety.

This structural complexity distinguishes it from simpler thiourea derivatives, such as those documented in the provided evidence (e.g., ).

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4S/c1-17-9-8-12-21(18(17)2)25-23(28)24-19(3)22(20-10-6-5-7-11-20)27-15-13-26(4)14-16-27/h5-12,19,22H,13-16H2,1-4H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIQGQGVJVFUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific thiourea compound, drawing on recent research findings and case studies.

Synthesis and Characterization

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthesis likely follows a similar pathway, utilizing appropriate precursors to achieve the desired structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and purity of synthesized compounds.

Anticancer Activity

Recent studies have shown that thiourea derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating IC50 values ranging from 3 to 20 µM for different derivatives . The mechanism often involves the inhibition of specific molecular pathways associated with cancer cell proliferation and angiogenesis.

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 14 | |

| Compound B | SK-Hep-1 (Liver) | 7 | |

| Compound C | NUGC-3 (Gastric) | 20 |

Antiviral Activity

Thioureas have also been investigated for their antiviral potential. Studies indicate that certain thiourea derivatives can inhibit viral replication in vitro, with EC50 values often exceeding 0.3 µM against various viruses, including Chikungunya and Enterovirus . The antiviral mechanisms may involve interference with viral entry or replication processes.

Antibacterial and Antifungal Properties

The antibacterial activity of thioureas has been well-documented. For example, several derivatives have shown effectiveness against pathogenic bacteria with minimal inhibitory concentrations (MICs) often below 50 µg/mL . Furthermore, antifungal activity has also been reported, indicating a broad spectrum of antimicrobial effects.

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Type of Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Bacterial (E. coli) | 25 | |

| Compound E | Fungal (Candida albicans) | 30 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea compounds. Variations in substituents on the aromatic rings or modifications to the thiourea moiety can significantly influence potency and selectivity against biological targets. For instance, studies indicate that electron-withdrawing groups enhance antibacterial activity while certain alkyl substitutions improve anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

- Case Study on Anticancer Efficacy : A derivative similar to our compound was tested against human leukemia cell lines, showing an IC50 value as low as 1.5 µM, indicating strong anticancer potential .

- Antiviral Screening : In a study evaluating various thioureas against viral strains, a compound structurally related to our target demonstrated significant antiviral activity with an EC50 value of 0.25 µM against Chikungunya virus .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure, which includes a thiourea group known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 340.4 g/mol. Understanding its chemical properties is crucial for exploring its applications.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives, including the compound , to exhibit anticancer properties . Research indicates that thioureas can inhibit the growth of various cancer cell lines and may reverse treatment resistance in certain cases. For instance:

- IC50 Values : In vitro studies reported IC50 values in the low micromolar range for several thiourea derivatives, demonstrating significant cytotoxicity against cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Properties

Thiourea derivatives have also shown promise as antimicrobial agents . They possess the ability to inhibit bacterial growth and may serve as effective treatments against resistant strains. The following points summarize their antimicrobial efficacy:

- Broad-Spectrum Activity : Various studies have documented the effectiveness of thioureas against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : Combining thioureas with other antimicrobial agents can enhance their efficacy, providing a potential strategy for overcoming antibiotic resistance .

Organocatalysis

The compound has been explored for its role as an organocatalyst in organic synthesis. Thioureas facilitate several reactions due to their ability to stabilize transition states and lower activation energy barriers:

- Reactions Catalyzed : They have been used in Michael additions, aldol reactions, and other transformations that are pivotal in synthetic organic chemistry .

Case Study 1: Antitumor Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiourea derivatives and evaluated their anticancer activity against multiple cell lines (MCF7, HeLa). The study found that:

- Compounds Displayed IC50 Values : The most active compounds had IC50 values ranging from 1.26 to 2.96 μM.

- Resistance Reversal : Notably, some derivatives maintained efficacy even in drug-resistant cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiourea derivatives against clinical isolates of resistant bacteria:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three thiourea derivatives from the evidence, focusing on structural features, molecular properties, and research applications.

Table 1: Structural and Molecular Comparison

Key Findings from Evidence:

Hydrogen-Bonding and Supramolecular Assembly: Adamantyl thioureas () showed intermolecular interactions dominated by N–H···S and C–H···O bonds, critical for crystal packing . The target compound’s piperazine group may introduce additional N–H donors/acceptors, altering supramolecular behavior.

Piperazine-Containing Derivatives: Piperazine moieties (e.g., ) are associated with improved solubility and bioavailability in pharmacological contexts . The target’s 4-methylpiperazine group could similarly enhance water solubility compared to non-piperazine thioureas.

The target’s branched propan-2-yl chain may further restrict conformational flexibility.

Research Implications and Gaps

- Structural Complexity : The target’s dual substitution (piperazine + phenyl on propan-2-yl) is unprecedented in the evidence, warranting further crystallographic studies (e.g., Hirshfeld analysis) to map intermolecular interactions.

- Biological Activity : Piperazine-thiourea hybrids () are explored for CNS targets due to piperazine’s affinity for neurotransmitter receptors . The target compound’s activity remains unstudied in the evidence but merits pharmacological screening.

- Synthetic Challenges : The branched propan-2-yl group may complicate synthesis compared to linear analogs (e.g., ), requiring optimized coupling strategies.

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, and what key reaction parameters influence yield?

Methodological Answer:

- Coupling Reactions : Thiourea derivatives are typically synthesized via coupling reactions between isothiocyanates and amines. For example, a thiourea group can be introduced using carbodiimide-mediated coupling (e.g., HOBt/TBTU in DMF) under anhydrous conditions, as described for analogous piperazine-thiourea derivatives .

- Critical Parameters : Reaction temperature (ambient to 60°C), stoichiometry of reactants (1:1.1 molar ratio to drive completion), and solvent choice (DMF for solubility vs. THF for milder conditions) significantly impact yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : 1H/13C NMR identifies substituents on the aromatic rings and piperazine moiety. For instance, singlet peaks for methyl groups (δ 2.2–2.5 ppm) and multiplet splitting for piperazine protons (δ 2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 441.2345 for C23H29N4S). Isotopic patterns for sulfur (∼4% 34S) aid validation .

Q. How can computational modeling predict the compound’s pharmacological interactions?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine or serotonin receptors). Protonated piperazine nitrogen atoms often form salt bridges with acidic residues (e.g., Asp110 in 5-HT2A) .

- ADMET Prediction : Tools like SwissADME calculate logP (∼3.5 for this compound) to assess blood-brain barrier permeability, while ProTox-II predicts hepatotoxicity risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on Flack parameter (η) to determine absolute configuration. Note: η may mislead for near-centrosymmetric structures; consider alternative parameters like x for robust enantiomorph assignment .

- Twinning Analysis : If data suggests twinning (e.g., Rint > 0.1), employ SHELXD/SHELXE to deconvolute overlapping reflections .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Assay Validation : Replicate assays under standardized conditions (e.g., cell line authentication, ATP-based viability assays). For example, discrepancies in IC50 values for kinase inhibition may arise from varying ATP concentrations .

- Metabolite Screening : Use LC-MS to rule out off-target effects from metabolites (e.g., oxidative degradation of the thiourea group to urea).

Q. What strategies optimize regioselectivity during functionalization of the piperazine ring?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to direct electrophilic substitution to the 4-methyl position.

- Microwave-Assisted Synthesis : Enhance regioselectivity by reducing reaction times (e.g., 30 min at 100°C vs. 24 hr conventional heating), minimizing side products .

Q. How can advanced NMR techniques (e.g., NOESY, DOSY) clarify dynamic behavior in solution?

Methodological Answer:

- NOESY : Detect spatial proximity between the 2,3-dimethylphenyl group and piperazine protons, confirming restricted rotation around the thiourea bond.

- DOSY : Estimate hydrodynamic radius to distinguish monomeric vs. aggregated states in DMSO-d6, critical for bioavailability assessments .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

Methodological Answer:

- Solvent Effects : Simulate explicit solvent models (e.g., TIP3P water) in MD simulations to account for hydrophobic shielding of the thiourea moiety.

- Entropy Compensation : Use isothermal titration calorimetry (ITC) to measure ΔG, ΔH, and TΔS, as rigid ligands often exhibit overestimated docking scores due to entropy penalties .

Q. What experimental controls are essential when evaluating thiourea stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.